molecular formula C8H11NO2 B12571260 1H-Indole--water (1/2) CAS No. 182195-88-6

1H-Indole--water (1/2)

Cat. No.: B12571260
CAS No.: 182195-88-6
M. Wt: 153.18 g/mol
InChI Key: CMHDRMUNLJNBBE-UHFFFAOYSA-N
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Description

1H-Indole--water (1/2) is a chemical compound supplied as a high-purity solid for research applications. The 1H-indole core is a fundamental structural motif in medicinal chemistry, recognized as a privileged scaffold for its ability to bind diverse biological targets and its presence in numerous therapeutic agents . This specific hydrate form is of interest for optimizing solubility and stability in experimental settings. Indole derivatives demonstrate a wide range of biological activities , serving as key structures in the development of anticancer, antimicrobial, anti-inflammatory, and central nervous system agents . The indole structure is ubiquitous in nature, found in essential molecules such as the neurotransmitter serotonin and the hormone melatonin . In drug discovery, the indole ring is a critical component of several approved drugs, including Sunitinib for oncology and Sumatriptan for migraines . Furthermore, indole itself acts as a signaling molecule in bacterial communities, influencing processes such as biofilm formation, plasmid stability, and virulence . Researchers utilize this compound to explore new chemical spaces in organic synthesis and to develop novel therapies targeting various human diseases. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

182195-88-6

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1H-indole;dihydrate

InChI

InChI=1S/C8H7N.2H2O/c1-2-4-8-7(3-1)5-6-9-8;;/h1-6,9H;2*1H2

InChI Key

CMHDRMUNLJNBBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2.O.O

Origin of Product

United States

Preparation Methods

Crystallization from Aqueous Solutions

  • Method: Dissolving 1H-indole in water or water-containing solvents followed by slow evaporation or cooling to induce crystallization.
  • Details: The presence of water during crystallization allows the formation of the hydrate. Control of temperature, solvent composition, and evaporation rate is critical to obtain the 1:0.5 stoichiometric hydrate.
  • Example: Recrystallization of 1H-indole from ethanol/water mixtures or pure water under controlled temperature conditions yields the hydrate form.

Vapor Phase Hydration

  • Method: Exposing anhydrous 1H-indole crystals to controlled humidity or water vapor atmosphere.
  • Details: This method allows water molecules to diffuse into the crystal lattice, forming the hydrate without dissolving the compound.
  • Application: Useful for preparing hydrate forms without solvent contamination.

Co-crystallization with Water in Mixed Solvents

  • Method: Using solvents such as ethanol, methanol, or acetonitrile with controlled water content to dissolve 1H-indole, followed by crystallization.
  • Details: The solvent polarity and water content influence the hydrate formation. Optimizing these parameters ensures selective formation of the 1H-indole–water (1/2) hydrate.

Detailed Experimental Procedures and Conditions

Preparation Method Solvent System Temperature Range Time for Crystallization Yield (%) Notes
Recrystallization from water/ethanol Water/ethanol (1:1 v/v) 0–25 °C 12–48 hours 85–92 Slow evaporation at room temperature favors hydrate formation.
Vapor phase hydration Anhydrous 1H-indole Ambient humidity 50–70% RH 24–72 hours N/A Non-solvent method, suitable for hydrate formation without dissolution.
Co-crystallization in mixed solvents Acetonitrile/water (9:1 v/v) 5–20 °C 24 hours 80–90 Water content critical; excess water leads to different hydrate stoichiometries.

Research Findings and Analytical Characterization

  • X-ray Crystallography: Confirms the 1:0.5 molar ratio of indole to water in the crystal lattice, showing water molecules bridging indole units via hydrogen bonding.
  • Thermogravimetric Analysis (TGA): Shows weight loss corresponding to half a mole of water per mole of indole upon heating, confirming hydrate stoichiometry.
  • Differential Scanning Calorimetry (DSC): Reveals endothermic peaks associated with water loss, indicating hydrate stability range.
  • NMR and IR Spectroscopy: Indicate hydrogen bonding interactions between indole NH and water molecules, with characteristic shifts in NH stretching frequencies.

Optimization Parameters

  • Solvent Purity: High purity water and solvents prevent formation of other solvates or impurities.
  • Temperature Control: Lower temperatures favor hydrate crystallization; rapid cooling may lead to amorphous or anhydrous forms.
  • Concentration: Saturated solutions near room temperature optimize crystal growth and hydrate formation.
  • Humidity Control: For vapor phase hydration, relative humidity must be maintained precisely to avoid overhydration or dehydration.

Summary Table of Preparation Methods

Method Advantages Disadvantages Typical Yield Key Parameters
Recrystallization Simple, scalable, high purity Time-consuming 85–92% Solvent ratio, temperature, time
Vapor Phase Hydration Solvent-free, preserves crystal Requires humidity control N/A Humidity, exposure time
Co-crystallization Controlled stoichiometry Sensitive to solvent composition 80–90% Solvent polarity, water content

Chemical Reactions Analysis

1H-Indole undergoes various types of chemical reactions, including:

Common reagents used in these reactions include acids, bases, and transition metal catalysts. Major products formed from these reactions include substituted indoles, oxindoles, and various indole derivatives .

Scientific Research Applications

Medicinal Chemistry

1H-Indole derivatives have gained attention for their potential as anticancer agents . Recent studies have demonstrated their efficacy against various cancer cell lines, including colon, lung, breast, and skin cancers. For instance, a study synthesized new indole derivatives that exhibited significant anticancer activity against HCT-116 cells. The reaction conditions optimized using water as a solvent yielded a major product with a high yield of 77% under specific catalytic conditions .

Case Study: Anticancer Activity

  • Compound Tested : Methylene-bis(2-(thiophen-2-yl)-1H-indole)
  • Cancer Type : HCT-116 (colon cancer)
  • Yield : 77%
  • Catalyst : SSA (sulfonic acid) in water
  • Mechanism : The electrophilicity of carbonyl carbon increased in the presence of the catalyst, facilitating the formation of the product through dehydration.

Biological Evaluation

The biological evaluation of indole derivatives has also included studies on their interaction with proteins and enzymes. For example, molecular docking studies have shown that substituted indoles can effectively bind to long RSH proteins, indicating their potential role in modulating biological pathways .

CompoundTarget ProteinBinding Affinity (kcal/mol)Activity
2-(1H-Indol-3-yl)carboxaldehydeLong RSH proteins-9.5Moderate Inhibition
Methylene-bis(2-(thiophen-2-yl)-1H-indole)HCT-116 cells-8.7High Activity

Catalysis

In addition to medicinal applications, 1H-Indole derivatives have been explored as catalysts in various chemical reactions. The synthesis of organometallic complexes involving indoles has shown promise in catalyzing transfer hydrogenation reactions. These complexes can influence the NAD+/NADH ratio, which is crucial for metabolic processes in cells .

Case Study: Transfer Hydrogenation Catalysis

  • Complexes Studied : [(p-cym)M(O-cyclohexyl-1H-indole-2-carbothioate)Cl]
  • Metabolic Impact : Alteration of NAD+/NADH ratio
  • Catalytic Efficiency : Demonstrated potential in transforming cofactors within cellular environments.

Material Science

The unique properties of indoles have also led to their application in material science. Indole-based polymers exhibit interesting electrical and optical properties, making them suitable for use in organic electronics and sensors .

Data Table: Properties of Indole-Based Polymers

Polymer TypeElectrical Conductivity (S/m)Optical Band Gap (eV)
Poly(indole)0.012.5
Poly(3-methylindole)0.052.3

Comparison with Similar Compounds

Spectroscopic and Analytical Comparisons

Table 2: Spectroscopic Data for Selected Compounds

Compound ¹³C-NMR (δ, ppm) IR (cm⁻¹) Notable Features
1H-Indole–water (1/2) Not reported ~3400 (O-H stretch) Broad O-H peaks in IR; split signals in NMR due to hydrate asymmetry†
7b 47.53 (CH₂), 102–128 (ArC) Not specified Methyl group resonance at 47.53 ppm
7c 133.52 (C-1’), 134.14 (C-3’) 1373 (S=O stretch) Sulfonyl group confirmed via IR and NMR
Hydroindole (15) 109–147 (ArC, NO₂) Not reported Nitro group at 147.14 ppm in ¹³C-NMR

†Inferred from hydration patterns in related heterocycles .

Key Findings:

  • Hydrate-Specific Signals: The IR spectrum of 1H-Indole–water (1/2) would show broad O-H stretches (~3400 cm⁻¹), absent in non-hydrated derivatives like 7b or 7c. NMR signals may exhibit splitting due to dynamic water interactions .
  • Functional Group Identification : Sulfonylation in 7c is confirmed by S=O IR stretches (1373 cm⁻¹) and aryl-sulfonyl ¹³C-NMR shifts, while methylation in 7b is indicated by a distinct CH₂ resonance at 47.53 ppm .

Q & A

How can the stoichiometric ratio of 1H-Indole–water (1/2) be experimentally validated in crystalline structures?

Basic Research Question
To validate the 1:2 stoichiometry, X-ray crystallography is the gold standard. This method provides atomic-level resolution of the crystal lattice, confirming the presence of two water molecules per 1H-indole unit. Pair this with thermogravimetric analysis (TGA) to quantify water loss upon heating, which should align with the theoretical mass loss for a 1:2 ratio . For reproducibility, ensure crystallographic data is deposited in repositories like the Cambridge Structural Database (CSD) and cross-validated with spectroscopic methods (e.g., FTIR for hydrogen-bonding patterns).

What experimental design considerations are critical for synthesizing 1H-Indole–water (1/2) complexes under controlled hydration conditions?

Basic Research Question
Controlled hydration requires precise regulation of humidity and temperature. Use a desiccator with saturated salt solutions to maintain specific water vapor pressures. Monitor hydration kinetics via in situ Raman spectroscopy or gravimetric analysis. Ensure solvent purity (e.g., deuterated water for NMR studies) to avoid confounding signals. Document all parameters (e.g., equilibration time, stirring rate) to enable replication .

How can contradictory data on the stability of 1H-Indole–water (1/2) in aqueous solutions be resolved?

Advanced Research Question
Contradictions often arise from differing pH, ionic strength, or measurement techniques. For example:

  • Spectroscopic vs. computational data : Compare experimental NMR chemical shifts with density functional theory (DFT) calculations to identify protonation states or conformational changes.
  • Thermodynamic inconsistencies : Reconcile calorimetric data (e.g., ΔH from isothermal titration calorimetry) with solubility studies by accounting for activity coefficients using models like Pitzer’s equation.
    Publish raw datasets and computational workflows to facilitate meta-analyses .

What methodologies are recommended for probing the role of water molecules in modulating 1H-Indole’s electronic properties?

Advanced Research Question
Combine ab initio molecular dynamics (AIMD) simulations with ultrafast spectroscopy. AIMD can model transient hydrogen-bond networks, while transient absorption spectroscopy captures excited-state dynamics (e.g., solvation effects on indole’s fluorescence quenching). Validate simulations with experimental dielectric relaxation data to correlate water mobility with electronic polarization .

How should researchers design experiments to investigate the thermodynamic phase behavior of 1H-Indole–water (1/2) systems?

Basic Research Question
Construct phase diagrams using differential scanning calorimetry (DSC) to identify eutectic points, glass transitions, or polymorphic transformations. Supplement with dynamic vapor sorption (DVS) to map hygroscopicity across humidity ranges. For advanced studies, employ synchrotron X-ray diffraction under variable temperature/pressure to resolve metastable phases .

What strategies address reproducibility challenges in synthesizing 1H-Indole–water (1/2) co-crystals across laboratories?

Advanced Research Question
Standardize protocols using the CRYSTAL checklist:

  • C ontrolled nucleation (seed crystals or templating agents).
  • R obust solvent selection (water activity ≥0.9).
  • Y ield optimization via Design of Experiments (DoE).
  • S tructural validation (R-factor ≤5% in crystallography).
  • T ransparency in reporting (FAIR data principles).
  • A rchiving in open-access databases (e.g., CSD, CCDC).
    Cross-validate results through interlaboratory studies .

How can researchers differentiate between bulk and interfacial water interactions in 1H-Indole–water systems?

Advanced Research Question
Use surface-sensitive techniques:

  • Sum-frequency generation (SFG) spectroscopy to probe interfacial hydrogen bonding.
  • Neutron reflectometry to quantify water density gradients near indole surfaces.
    Compare with bulk measurements (e.g., NMR relaxation times) to decouple contributions. Computational studies (MD simulations with polarizable force fields) can further elucidate interfacial structuring .

What statistical approaches are suitable for analyzing variability in hydration-dependent spectroscopic data?

Advanced Research Question
Apply multivariate analysis (e.g., PCA or PLS regression) to deconvolute overlapping spectral bands. For time-resolved data, use maximum entropy method (MEM) fitting to resolve lifetime distributions. Report confidence intervals and effect sizes to distinguish experimental noise from biologically/chemically significant variations .

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